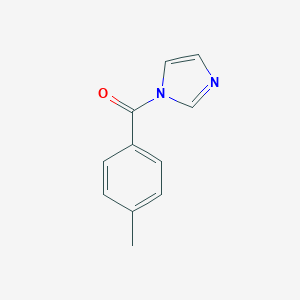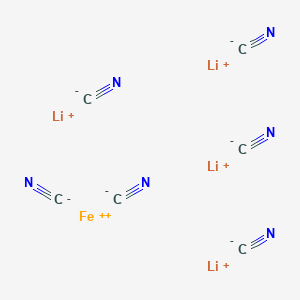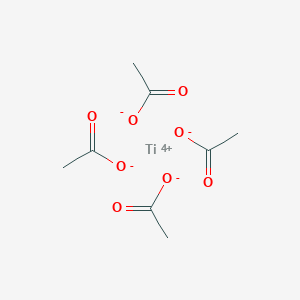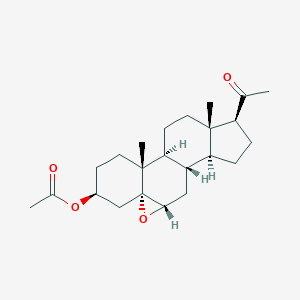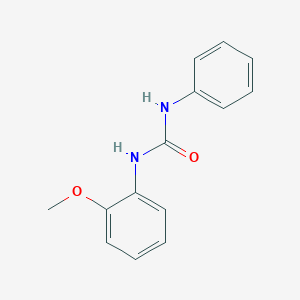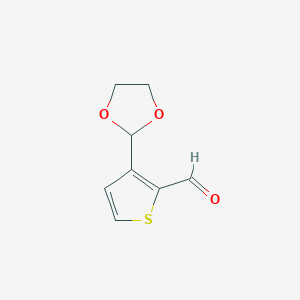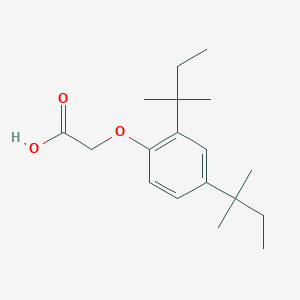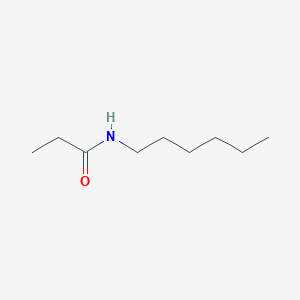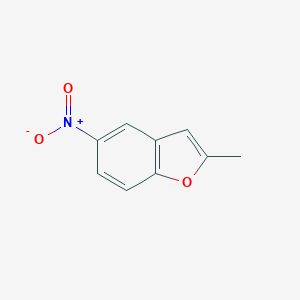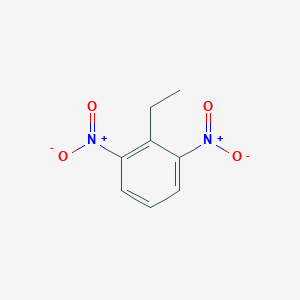
2-Ethyl-1,3-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-dinitrobenzene (2E-DNB) is a synthetic organic compound that is widely used in scientific research. It is a yellow crystalline solid with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol. 2E-DNB is a nitroaromatic compound, which means it contains a nitro group (-NO2) and an aromatic ring. It is commonly used as a reagent in organic synthesis and as a substrate for enzyme assays.
Mechanism Of Action
The mechanism of action of 2-Ethyl-1,3-dinitrobenzene is not fully understood. However, it is known that 2-Ethyl-1,3-dinitrobenzene is metabolized by enzymes that catalyze the reduction of nitroaromatic compounds. The reduction of 2-Ethyl-1,3-dinitrobenzene leads to the formation of reactive intermediates, which can interact with cellular macromolecules, such as proteins and DNA. These interactions can lead to biochemical and physiological effects, which we will discuss in the following section.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Ethyl-1,3-dinitrobenzene are largely dependent on its metabolism and the formation of reactive intermediates. Studies have shown that exposure to 2-Ethyl-1,3-dinitrobenzene can lead to oxidative stress, DNA damage, and cytotoxicity in various cell types. Additionally, 2-Ethyl-1,3-dinitrobenzene has been shown to inhibit the activity of some enzymes, such as cytochrome P450 enzymes, which play a role in the metabolism of drugs and other xenobiotics. However, the exact mechanisms by which 2-Ethyl-1,3-dinitrobenzene exerts its effects are still being investigated.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Ethyl-1,3-dinitrobenzene in lab experiments is its relative ease of synthesis and availability. Additionally, 2-Ethyl-1,3-dinitrobenzene is a well-characterized compound, and its reactivity and metabolism have been studied extensively. However, one limitation of using 2-Ethyl-1,3-dinitrobenzene is its potential toxicity. Exposure to high concentrations of 2-Ethyl-1,3-dinitrobenzene can lead to adverse effects on cellular function and viability. Therefore, caution should be exercised when handling and using 2-Ethyl-1,3-dinitrobenzene in lab experiments.
Future Directions
There are several future directions for research on 2-Ethyl-1,3-dinitrobenzene. One area of interest is the development of new methods for the synthesis of 2-Ethyl-1,3-dinitrobenzene and related compounds. Additionally, further investigation is needed to fully understand the mechanisms by which 2-Ethyl-1,3-dinitrobenzene exerts its effects on cellular function and viability. Finally, there is a need for the development of new assays and methods for the measurement of 2-Ethyl-1,3-dinitrobenzene and its metabolites in biological samples. These future directions will help to advance our understanding of the biological and biochemical effects of 2-Ethyl-1,3-dinitrobenzene and its potential applications in scientific research.
Synthesis Methods
2-Ethyl-1,3-dinitrobenzene can be synthesized by the nitration of ethylbenzene with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50°C and yields a mixture of isomers, which can be separated by recrystallization. The synthesis of 2-Ethyl-1,3-dinitrobenzene is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-Ethyl-1,3-dinitrobenzene is widely used in scientific research as a reagent in organic synthesis and as a substrate for enzyme assays. It is commonly used to measure the activity of enzymes that catalyze the reduction of nitroaromatic compounds. For example, 2-Ethyl-1,3-dinitrobenzene is used to measure the activity of nitroreductases, which are enzymes that play a role in the metabolism of drugs and other xenobiotics. Additionally, 2-Ethyl-1,3-dinitrobenzene is used in the synthesis of other organic compounds, such as dyes and pharmaceuticals.
properties
CAS RN |
13985-56-3 |
|---|---|
Product Name |
2-Ethyl-1,3-dinitrobenzene |
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-ethyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3 |
InChI Key |
SWASTJCUMFALOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
13985-56-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



